molecular formula C7H5ClF2N2O B1487165 2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride CAS No. 1956426-69-9

2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride

Cat. No. B1487165
CAS RN: 1956426-69-9
M. Wt: 206.58 g/mol
InChI Key: ZBRROJVWLMWHSW-SDQBBNPISA-N
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Description

“2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride” is a complex organic compound. The name suggests that it contains a difluoromethyl group (-CF2H), a hydroxy group (-OH), and a chloride group (-Cl). The “isonicotinimidoyl” part of the name suggests that it may be derived from isonicotinic acid, a derivative of niacin or vitamin B3 .

Scientific Research Applications

2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride(DFMINHCl) has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, it has been used as a reagent for the preparation of various organic compounds, such as amides and esters. In medicinal chemistry, it has been used in the synthesis of various pharmaceutical compounds, such as antifungal and antiviral agents. In biochemistry, it has been used in the study of various biochemical and physiological effects, including enzyme inhibition, protein-protein interactions, and DNA binding.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride(DFMINHCl) is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including cytochrome P450 enzymes. It is thought to bind to the heme group of cytochrome P450 enzymes, preventing them from catalyzing their normal reactions. Additionally, it is believed to interact with various proteins, such as transcription factors and DNA-binding proteins, to regulate their activity.
Biochemical and Physiological Effects
This compound(DFMINHCl) has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of various enzymes, including cytochrome P450 enzymes. It has also been shown to interact with various proteins, such as transcription factors and DNA-binding proteins, to regulate their activity. Additionally, it has been shown to have an inhibitory effect on the growth of various bacteria, including Escherichia coli and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

The use of 2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride(DFMINHCl) in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that it is toxic and can be hazardous if not handled properly. Additionally, it is not soluble in water and must be dissolved in organic solvents, such as ethanol or dimethyl sulfoxide (DMSO), before use.

Future Directions

The potential future directions for the use of 2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride(DFMINHCl) in scientific research are numerous. One potential future direction is the development of new drugs and therapeutic agents that target cytochrome P450 enzymes and other proteins. Additionally, it could be used to study the effects of various environmental toxins on biochemical and physiological processes. Finally, it could be used to study the effects of various drugs and pharmaceutical compounds on biochemical and physiological processes.

properties

IUPAC Name

(4Z)-2-(difluoromethyl)-N-hydroxypyridine-4-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2N2O/c8-6(12-13)4-1-2-11-5(3-4)7(9)10/h1-3,7,13H/b12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRROJVWLMWHSW-SDQBBNPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=NO)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=C1/C(=N/O)/Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride
Reactant of Route 2
2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride

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